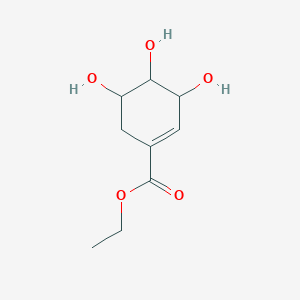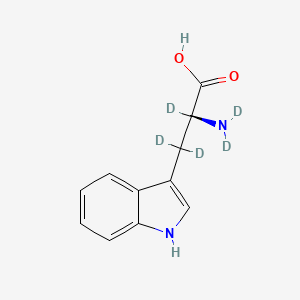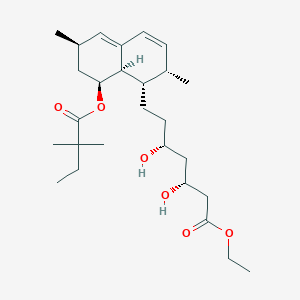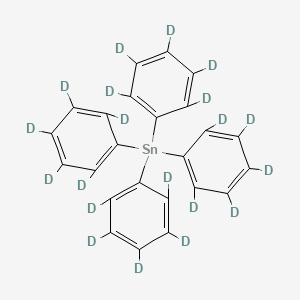
テトラフェニル-d20-スズ
説明
Tetraphenyl-d20-tin is an isotopically labeled organotin compound with the molecular formula (C6D5)4Sn. It is a derivative of tetraphenyltin, where the hydrogen atoms in the phenyl groups are replaced by deuterium atoms. This compound is primarily used in scientific research due to its unique isotopic properties, which make it valuable for various analytical and synthetic applications.
科学的研究の応用
Tetraphenyl-d20-tin has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organotin compounds and as a catalyst in polymerization reactions.
Biology: Employed in studies involving isotopic labeling to trace metabolic pathways and reaction mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a radiolabeling agent for diagnostic imaging.
Industry: Utilized in the production of high-performance materials and as a stabilizer in certain industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
Tetraphenyl-d20-tin can be synthesized through the reaction of tetraphenyltin with deuterated reagents. One common method involves the exchange of hydrogen atoms with deuterium atoms using deuterated solvents or reagents under specific conditions. The reaction typically requires a catalyst to facilitate the exchange process.
Industrial Production Methods
Industrial production of tetraphenyl-d20-tin involves large-scale synthesis using deuterated benzene (C6D6) and tin tetrachloride (SnCl4) as starting materials. The reaction is carried out under controlled temperature and pressure conditions to ensure complete deuteration of the phenyl groups. The product is then purified through crystallization or distillation to obtain high-purity tetraphenyl-d20-tin.
化学反応の分析
Types of Reactions
Tetraphenyl-d20-tin undergoes various chemical reactions, including:
Oxidation: Tetraphenyl-d20-tin can be oxidized to form tin oxides and other organotin compounds.
Reduction: It can be reduced to lower oxidation states of tin, such as tin(II) compounds.
Substitution: The phenyl groups in tetraphenyl-d20-tin can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Tin oxides and phenyl-substituted tin compounds.
Reduction: Tin(II) compounds and partially deuterated phenyl compounds.
Substitution: Various substituted organotin compounds depending on the reagents used.
作用機序
The mechanism of action of tetraphenyl-d20-tin involves its interaction with molecular targets through its organotin moiety. The deuterium atoms in the phenyl groups provide unique isotopic labeling, allowing researchers to track the compound’s behavior in various chemical and biological systems. The organotin moiety can interact with enzymes, proteins, and other biomolecules, influencing their activity and function.
類似化合物との比較
Similar Compounds
Tetraphenyltin: The non-deuterated analog of tetraphenyl-d20-tin, used in similar applications but without the isotopic labeling.
Tetramethyltin: An organotin compound with methyl groups instead of phenyl groups, used in different synthetic and industrial applications.
Tetravinyltin: Contains vinyl groups and is used in polymerization reactions and as a precursor for other organotin compounds.
Uniqueness
Tetraphenyl-d20-tin is unique due to its isotopic labeling with deuterium, which provides distinct advantages in analytical and synthetic applications. The deuterium atoms allow for precise tracking and analysis in studies involving reaction mechanisms, metabolic pathways, and material properties. This makes tetraphenyl-d20-tin a valuable tool in scientific research compared to its non-deuterated counterparts.
特性
IUPAC Name |
tetrakis(2,3,4,5,6-pentadeuteriophenyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C6H5.Sn/c4*1-2-4-6-5-3-1;/h4*1-5H;/i4*1D,2D,3D,4D,5D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHIAMBJMSSNNM-RWLYZZOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[Sn](C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])(C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])C4=C(C(=C(C(=C4[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501310655 | |
| Record name | Stannane, tetra(phenyl-d5)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501310655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
358731-93-8 | |
| Record name | Stannane, tetra(phenyl-d5)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=358731-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stannane, tetra(phenyl-d5)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501310655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


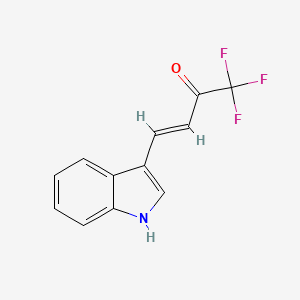

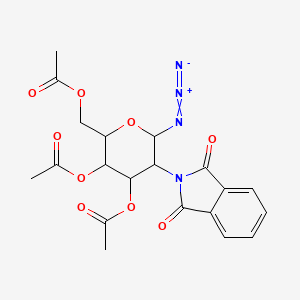
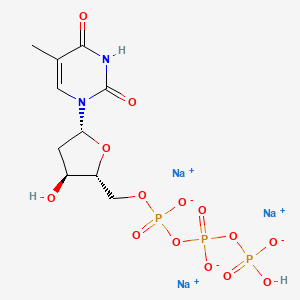
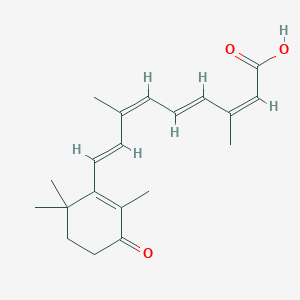
![3-Methyl-2-((1-(3-(trimethylammonio)propyl)pyridin-4(1H)-ylidene)methyl)benzo[d]oxazol-3-ium iodide](/img/structure/B1146665.png)
![1-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]pyrrolidine-2,5-dione;dihydrochloride](/img/structure/B1146670.png)

